molecular formula C11H15ClN2O B7937323 3-Amino-N-tert-butyl-5-chlorobenzamide

3-Amino-N-tert-butyl-5-chlorobenzamide

Cat. No.: B7937323
M. Wt: 226.70 g/mol
InChI Key: UAUWBVISAXWENJ-UHFFFAOYSA-N
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Description

3-Amino-N-tert-butyl-5-chlorobenzamide is an organic compound with the molecular formula C11H15ClN2O It is characterized by the presence of an amino group, a tert-butyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-tert-butyl-5-chlorobenzamide typically involves the reaction of 3-amino-5-chlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Amino-N-tert-butyl-5-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-tert-butyl-5-chlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The chlorobenzamide moiety can participate in various interactions, including hydrophobic and van der Waals interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 3-Amino-5-chlorobenzamide
  • N-tert-butyl-5-chlorobenzamide
  • 3-Amino-N-tert-butylbenzamide

Comparison: 3-Amino-N-tert-butyl-5-chlorobenzamide is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-N-tert-butyl-5-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUWBVISAXWENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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